2-Aminobenzo[d]thiazole-6-carbaldehyde
Overview
Description
2-Aminobenzo[d]thiazole-6-carbaldehyde is a heterocyclic compound that features a benzothiazole ring with an amino group at the 2-position and an aldehyde group at the 6-position. This compound is of significant interest in medicinal chemistry and synthetic organic chemistry due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
2-Aminobenzo[d]thiazole-6-carbaldehyde and its derivatives are known to interact with a variety of biological targets. These compounds have been found to exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The specific targets of these compounds can vary depending on the specific derivative and its biological activity.
Mode of Action
It’s known that 2-aminobenzothiazole derivatives can serve as reactants or reaction intermediates for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Analysis
Biochemical Properties
2-Aminobenzo[d]thiazole-6-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Aminobenzo[d]thiazole-6-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. Another method includes the use of bromine for the formation of pseudohalogen thiocyanogen, which is then involved in the thiocyanation of aniline . Industrial production methods often focus on optimizing yields and reducing costs, employing catalytic reactions and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
2-Aminobenzo[d]thiazole-6-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various substituents.
Condensation: The compound can undergo condensation reactions with active methylene compounds, leading to the formation of heterocyclic systems.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminobenzo[d]thiazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminobenzo[d]thiazole-6-carbaldehyde can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the aldehyde group at the 6-position, which may affect its reactivity and biological activity.
6-Aminobenzothiazole: Contains an amino group at the 6-position instead of an aldehyde, leading to different chemical properties and applications.
2-Thiazolecarboxaldehyde: Similar structure but with a thiazole ring instead of a benzothiazole ring, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNYZCPMDDDDLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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